molecular formula C23H24N2O7S B2579733 Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-71-3

Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2579733
CAS No.: 899728-71-3
M. Wt: 472.51
InChI Key: DHETWLKPBGIIJM-UHFFFAOYSA-N
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Description

Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy ester group at position 4 and a para-tolyl substituent at position 1. Its synthesis typically involves multi-step organic reactions, including condensation and sulfonation, as inferred from analogous pyridazine syntheses (e.g., refluxing with ethanol and sodium acetate, as described in pyridazine carbohydrazide derivatives ). Crystallographic data for such compounds are often refined using programs like SHELXL, a standard tool for small-molecule structural analysis .

Properties

IUPAC Name

ethyl 4-(2-methoxy-4,5-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-6-31-23(27)22-19(13-21(26)25(24-22)17-9-7-14(2)8-10-17)32-33(28,29)20-12-16(4)15(3)11-18(20)30-5/h7-13H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHETWLKPBGIIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a diverse range of biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 899992-00-8
  • Molecular Formula : C23H24N2O7S
  • Molecular Weight : 472.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of Sulfonyl Chloride : The precursor 2-methoxy-4,5-dimethylbenzenesulfonyl chloride is synthesized using chlorosulfonic acid.
  • Amidation Reaction : The sulfonyl chloride is reacted with ethyl 3-carboxylic acid derivatives in the presence of a base to form the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group enhances the compound's ability to bind to proteins and enzymes, potentially inhibiting their activities.

Anticancer Activity

Recent studies have indicated that related compounds exhibit significant anticancer properties. For instance, derivatives tested against various cancer cell lines (A549, MCF7) showed promising results with IC50 values ranging from 0.02 to 0.08 μmol/mL . Although specific data on this compound remains limited, its structural similarities suggest potential efficacy in cancer treatment.

Antioxidant Properties

The compound may also exhibit antioxidant activity by scavenging free radicals. Related compounds have demonstrated DPPH radical-scavenging activity comparable to standard antioxidants like ascorbic acid . This suggests a potential role in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Compounds similar to Ethyl 4 showed moderate to high activity against A549 and HCT116 cancer cell lines with IC50 values ranging from 0.02 to 0.08 μmol/mL .
Antioxidant Activity Assessment Related derivatives demonstrated effective DPPH radical-scavenging capabilities at concentrations of 100 μg/mL .
Mechanistic Studies Research indicates that the sulfonamide group may interact with specific enzyme targets, leading to inhibition of cellular proliferation in cancer cells.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituent positions or functional groups, significantly altering physicochemical and biological properties.

Compound Name Substituent Position (Tolyl) Sulfonyloxy Group Modifications Molecular Weight (g/mol) Reported Activity
Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl )-1,6-dihydropyridazine-3-carboxylate para 2-methoxy-4,5-dimethylphenyl ~502.56 Not explicitly reported
Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl )-1,6-dihydropyridazine-3-carboxylate ortho 2-methoxy-4,5-dimethylphenyl ~502.56 Unknown
6-(Substituted-phenyl)-2-(4-substituted-phenyl-5-thioxo-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one N/A Replaced with triazole-thione ~380–420 Antihypertensive

Key Observations :

  • The para-tolyl vs. ortho-tolyl substitution (as seen in ) influences steric and electronic environments. The para isomer may exhibit enhanced solubility due to reduced steric hindrance, whereas the ortho isomer could display altered reactivity in electrophilic substitutions.
Physicochemical Properties
  • Solubility : Sulfonyloxy esters like the target compound are generally lipophilic, but the para-tolyl group may improve solubility in polar aprotic solvents compared to bulkier ortho analogs.
  • Thermal Stability : The sulfonate group enhances thermal stability relative to simpler pyridazine esters, as sulfonyl linkages resist hydrolysis under mild conditions.

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